Cas no 98548-01-7 (Ethyl 6-aminopyridazine-3-carboxylate)

Ethyl 6-aminopyridazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-aminopyridazine-3-carboxylate
- 3-Pyridazinecarboxylic acid, 6-amino-, ethyl ester
- 6-amino-3-Pyridazinecarboxylic acid ethyl ester
- 6-Amino-pyridazin-3-carbonsaeure-aethylester
- 6-amino-pyridazine-3-carboxylic acid ethyl ester
- ZVBFSYSSUMGOKQ-UHFFFAOYSA-N
- FCH890152
- TRA0022180
- SY006599
- OR302507
- ST2413051
- AB0055994
- AX8174362
- V9915
- 6-Aminopyridazine-3-carboxylic acid ethyl ester
- ETHYL6-AMINOPYRIDAZINE-3-CARBOXYLATE
- EN300-6509750
- 98548-01-7
- DB-014064
- GS-6694
- AKOS006309627
- CS-0151655
- DTXSID30648651
- MFCD11226322
- SCHEMBL12228821
- AC-31891
-
- MDL: MFCD11226322
- Inchi: 1S/C7H9N3O2/c1-2-12-7(11)5-3-4-6(8)10-9-5/h3-4H,2H2,1H3,(H2,8,10)
- InChI Key: ZVBFSYSSUMGOKQ-UHFFFAOYSA-N
- SMILES: O(C(C1C([H])=C([H])C(N([H])[H])=NN=1)=O)C([H])([H])C([H])([H])[H]
Computed Properties
- Exact Mass: 167.06900
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 78.1
Experimental Properties
- Density: 1.261±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 168-169 ºC
- Boiling Point: 417.0±25.0 °C at 760 mmHg
- Flash Point: 206.0±23.2 °C
- Solubility: Dissolution (38 g/l) (25 º C),
- PSA: 78.10000
- LogP: 0.81670
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Ethyl 6-aminopyridazine-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 6-aminopyridazine-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-aminopyridazine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P67520-100mg |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 100mg |
¥236.0 | 2021-09-08 | ||
eNovation Chemicals LLC | K10907-5g |
Ethyl 6-Aminopyridazine-3-carboxylate |
98548-01-7 | 95% | 5g |
$420 | 2024-05-24 | |
abcr | AB303366-250 mg |
Ethyl 6-aminopyridazine-3-carboxylate, 95%; . |
98548-01-7 | 95% | 250 mg |
€135.00 | 2023-07-19 | |
eNovation Chemicals LLC | D698149-1g |
Ethyl 6-Aminopyridazine-3-carboxylate |
98548-01-7 | >95% | 1g |
$155 | 2023-09-03 | |
TRC | E899643-25mg |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 25mg |
$64.00 | 2023-05-18 | ||
TRC | E899643-50mg |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 50mg |
$75.00 | 2023-05-18 | ||
ChemScence | CS-0151655-250mg |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 250mg |
$48.0 | 2022-04-26 | ||
Apollo Scientific | OR302507-1g |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 95% | 1g |
£99.00 | 2025-02-19 | |
ChemScence | CS-0151655-1g |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 1g |
$111.0 | 2022-04-26 | ||
Alichem | A029190644-5g |
Ethyl 6-aminopyridazine-3-carboxylate |
98548-01-7 | 95% | 5g |
$781.92 | 2023-08-31 |
Ethyl 6-aminopyridazine-3-carboxylate Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
Additional information on Ethyl 6-aminopyridazine-3-carboxylate
Ethyl 6-aminopyridazine-3-carboxylate (CAS No. 98548-01-7): A Comprehensive Overview
Ethyl 6-aminopyridazine-3-carboxylate, identified by its Chemical Abstracts Service (CAS) number CAS No. 98548-01-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridazine class, which is renowned for its diverse biological activities and utility in drug development. The structural features of Ethyl 6-aminopyridazine-3-carboxylate make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The molecular structure of Ethyl 6-aminopyridazine-3-carboxylate consists of a pyridazine core substituted with an ethyl ester group at the 3-position and an amino group at the 6-position. This configuration provides a versatile scaffold for further functionalization, enabling the development of novel compounds with tailored biological properties. The presence of both amino and ester functionalities allows for diverse chemical transformations, making it a crucial building block in medicinal chemistry.
In recent years, there has been growing interest in pyridazine derivatives due to their potential therapeutic applications. Studies have demonstrated that compounds containing the pyridazine moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group in Ethyl 6-aminopyridazine-3-carboxylate can be readily modified to introduce additional pharmacophores, enhancing its utility in drug design.
One of the most compelling aspects of Ethyl 6-aminopyridazine-3-carboxylate is its role as a precursor in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymes involved in disease pathways. The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then be further functionalized through various coupling reactions. This flexibility makes it an indispensable tool in synthetic organic chemistry.
The pharmaceutical industry has shown particular interest in developing small molecule inhibitors for treating neurological disorders. Pyridazine derivatives have been explored as potential candidates due to their ability to interact with specific neurotransmitter receptors. Ethyl 6-aminopyridazine-3-carboxylate serves as a key intermediate in the synthesis of such inhibitors, offering a pathway to novel therapeutic agents that could address unmet medical needs.
Recent advancements in computational chemistry have further enhanced the utility of Ethyl 6-aminopyridazine-3-carboxylate. Molecular modeling studies have helped researchers predict the binding affinity and selectivity of pyridazine-based compounds towards target proteins. These insights have guided the design of more effective drug candidates, reducing the time and cost associated with traditional trial-and-error approaches.
The synthesis of Ethyl 6-aminopyridazine-3-carboxylate typically involves multi-step organic reactions, starting from readily available precursors. The process often begins with the formation of the pyridazine core through cyclocondensation reactions. Subsequent functionalization steps introduce the amino and ester groups at strategic positions on the ring. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making it easier to produce this compound in sufficient quantities for research and development purposes.
In conclusion, Ethyl 6-aminopyridazine-3-carboxylate (CAS No. 98548-01-7) is a versatile and important compound in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules. With ongoing research into its applications in drug development and computational modeling, this compound continues to play a significant role in advancing our understanding and treatment of various diseases.
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